TPSA and Hydrogen-Bond Acceptor Count – Comparator: p-Tolyl Analog
The target compound has a topological polar surface area (TPSA) of 86.1 Ų and five hydrogen‑bond acceptors [1]. The closest analog lacking the dimethoxy motif, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine (C₂₀H₂₄N₄), contains no oxygen atoms and is predicted to have a TPSA of approximately 51 Ų with only three H‑bond acceptors . The increase in TPSA (≈35 Ų, +69 %) and two additional acceptors provide the target compound with markedly different solubility and permeability characteristics, critical for achieving oral bioavailability or engaging polar binding‑site residues.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 86.1 Ų; H‑bond acceptor count = 5 (PubChem, CID 84221706) |
| Comparator Or Baseline | p-Tolyl analog (CAS 1707569‑17‑2, C₂₀H₂₄N₄): TPSA estimated ≈51 Ų; H‑bond acceptor count = 3 (based on molecular formula, no O atoms) |
| Quantified Difference | Δ TPSA ≈ +35 Ų (+69 %); Δ H‑bond acceptors = +2 |
| Conditions | Computed by PubChem 2.2/Cactvs 3.4.8.18; comparator inferred from molecular formula class-level median |
Why This Matters
A TPSA below 60 Ų is often associated with good blood–brain barrier penetration, whereas values above 80 Ų favor peripheral restriction; the choice between these two compounds therefore dictates central vs. peripheral drug distribution.
- [1] PubChem CID 84221706, Computed TPSA = 86.1 Ų, H‑bond acceptor count = 5. View Source
